molecular formula C16H22N6O4 B1171908 Protirelin CAS No. 11096-37-0

Protirelin

Cat. No.: B1171908
CAS No.: 11096-37-0
M. Wt: 362.38 g/mol
InChI Key: XNSAINXGIQZQOO-UHFFFAOYSA-N
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Description

An iron-binding beta1-globulin that is synthesized in the LIVER and secreted into the blood. It plays a central role in the transport of IRON throughout the circulation. A variety of transferrin isoforms exist in humans, including some that are considered markers for specific disease states.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSAINXGIQZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860316
Record name 5-Oxoprolylhistidylprolinamide
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Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS]
Record name Transferrin
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CAS No.

194100-83-9, 24305-27-9, 11096-37-0
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Record name protirelin
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Historical and Foundational Research Perspectives on Protirelin

Identification and Early Characterization of Protirelin (B58367) as Thyrotropin-Releasing Hormone (TRH)

The journey to identify this compound began with the quest to understand the brain's control over the pituitary gland. In 1969, this search culminated in the isolation and characterization of Thyrotropin-Releasing Hormone (TRH) as the tripeptide pyroglutamyl-histidyl-proline amide. inhn.org This was a landmark achievement, marking the first of the hypothalamic releasing hormones to be identified. inhn.org The two primary investigators credited with this discovery, Roger Guillemin and Andrew Schally, were awarded the Nobel Prize in 1977 for their groundbreaking work. inhn.org

This compound is the synthetic form of this naturally occurring hormone and is structurally identical. drugs.comprospecbio.com Chemically, it is known as 5-oxo-L-prolyl-L-histidyl-L-proline amide. drugs.comprospecbio.com Early research established that TRH, and by extension this compound, is produced in the hypothalamus and travels to the anterior pituitary gland. prospecbio.com There, it stimulates the release of Thyroid-Stimulating Hormone (TSH), which in turn acts on the thyroid gland to produce thyroid hormones. drugs.comprospecbio.com This established the primary role of this compound within the Hypothalamic-Pituitary-Thyroid (HPT) axis. inhn.orgnih.gov

The "TRH stimulation test" became a standard diagnostic tool to assess the TSH response and aid in the diagnosis of thyroid disorders. inhn.org This test helps differentiate between various types of hypothyroidism and evaluate the effectiveness of thyroid hormone suppression therapy. rxlist.com

Table 1: Key Milestones in the Identification of this compound (TRH)

Year Milestone Significance
1969 Isolation and characterization of TRH. inhn.org First hypothalamic releasing hormone identified, elucidating brain's control over pituitary. inhn.org
1977 Nobel Prize awarded to Guillemin and Schally. inhn.org Recognized the profound impact of their discovery on endocrinology. inhn.org

| By 1972 | Development of the TRH stimulation test. inhn.org | Provided a crucial diagnostic tool for thyroid function. inhn.org |

Evolution of Understanding: Beyond Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation

While the role of this compound in the HPT axis was foundational, subsequent research revealed its influence extends far beyond thyroid regulation. evitachem.com It became apparent that TRH is not confined to the hypothalamus but is also found in other parts of the brain, the gastrointestinal system, and the pancreatic islets. prospecbio.com This widespread distribution hinted at a broader range of functions.

A key discovery was that this compound also stimulates the release of prolactin from the anterior pituitary. drugs.comprospecbio.com Furthermore, studies in patients with acromegaly showed that a significant percentage responded to this compound with an increase in growth hormone levels. drugs.com

Research has also uncovered this compound's involvement in various physiological processes, including:

Thermoregulation: Studies in rats demonstrated that this compound administration can cause a dose-dependent increase in body temperature. targetmol.comtargetmol.commedchemexpress.com This effect appears to be mediated by the release of thyroid hormones, as it was absent in thyroidectomized rats. targetmol.comtargetmol.commedchemexpress.com

Mood and Neurological Function: The presence of TRH in brain regions like the amygdala and hippocampus suggests a role as a neuromodulator or neurotransmitter. oup.com Studies have explored its potential effects on mood, with some research indicating it could improve mood states in certain patient populations. Additionally, research has investigated its potential to enhance monosynaptic reflexes in conditions like Amyotrophic Lateral Sclerosis (ALS).

Association with Depression: A consistent finding in many patients with major depression is a blunted TSH response to a TRH stimulation test, suggesting a subtle dysfunction in the HPT axis. austinpublishinggroup.com This has led to the hypothesis that chronic hypersecretion of TRH from the hypothalamus might be a factor in depression. austinpublishinggroup.com

Table 2: Investigated Extrathyroidal Effects of this compound

Area of Investigation Research Finding
Prolactin Release Stimulates prolactin secretion from the anterior pituitary. drugs.comprospecbio.com
Growth Hormone Can increase growth hormone levels in some acromegalic patients. drugs.com
Thermoregulation Induces a temporary, dose-dependent increase in body temperature in rats. targetmol.comtargetmol.commedchemexpress.com
Mood Regulation Studied for potential mood-improving effects.

| Neurological Function | Investigated for its potential to enhance reflexes in ALS. |

Conceptual Frameworks for this compound's Broader Biological Roles

The expanding knowledge of this compound's actions has necessitated the development of broader conceptual frameworks to guide research. These frameworks move beyond a singular focus on the HPT axis and incorporate the understanding of this compound as a multi-functional neuropeptide. medchemexpress.com

A key conceptual shift has been from viewing the HPT axis as having a fixed setpoint to recognizing it as a dynamic and flexible system that responds to various environmental and physiological cues. nih.gov This modern framework acknowledges that factors like food availability, inflammation, and circadian rhythms can alter the HPT axis setpoint. nih.gov

The conceptual framework for this compound's role in depression, for instance, posits that elevated levels of TRH in the cerebrospinal fluid and a blunted TSH response are indicative of hypothalamic TRH hypersecretion. austinpublishinggroup.com This framework guides research into the potential of TRH analogs as therapeutic agents for mood disorders. austinpublishinggroup.com

Furthermore, the discovery that the pro-TRH molecule contains multiple copies of the TRH progenitor sequence and other peptide sequences has led to a framework where pro-TRH may give rise to a family of biologically active peptides, not just TRH itself. nih.gov

These evolving conceptual frameworks are crucial for integrating diverse research findings and for formulating new hypotheses about the full extent of this compound's physiological significance. They provide a roadmap for future investigations into its complex and multifaceted roles in health and disease.

Table 3: Mentioned Compound Names

Compound Name
This compound
Thyrotropin-Releasing Hormone (TRH)
Thyroid-Stimulating Hormone (TSH)
Prolactin
Growth Hormone
Thyroxine (T4)
Triiodothyronine (T3)
[Phe²]-TRH
Taltirelin (B1682926) Acetate
Leuprorelin Acetate

Molecular and Cellular Mechanisms of Protirelin Action

Protirelin (B58367) Receptor Subtypes and Their Distribution

This compound exerts its effects through its interaction with specific TRH receptors (TRH-Rs), which are members of the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgum.eswikipedia.org Three distinct subtypes have been identified in vertebrates: TRH-R1, TRH-R2, and TRH-R3. frontiersin.orgfrontiersin.org While they share the ability to be activated by TRH, their tissue distribution and physiological roles can differ significantly. frontiersin.orgbioscientifica.com In humans, only the TRH-R1 subtype is expressed. frontiersin.orgfrontiersin.org

TRH-R1 is the primary receptor subtype responsible for the classical neuroendocrine functions of TRH. imrpress.comnih.gov It is highly expressed in the thyrotroph cells of the anterior pituitary gland, where its activation stimulates the synthesis and secretion of thyroid-stimulating hormone (TSH). um.esbioscientifica.com Beyond the pituitary, TRH-R1 is found in various regions of the central nervous system (CNS), particularly in neuroendocrine and autonomic control centers. bioscientifica.comnih.gov Its expression is predominant in hypothalamic regions, consistent with its role in the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov Studies in mice have shown that TRH-R1 is the predominant TRH receptor expressed in the brain and is crucial for mediating the CNS effects of TRH analogs like taltirelin (B1682926). nih.gov Peripheral expression of TRH-R1 mRNA has also been detected in tissues such as the heart, spleen, pancreas, and testes. bioscientifica.com

The TRH-R2 subtype is found in several mammalian species, including rodents, but not in humans. frontiersin.orgfrontiersin.orgimrpress.com In contrast to TRH-R1, TRH-R2 has a more widespread and distinct distribution within the CNS. nih.gov High levels of TRH-R2 mRNA are found in brain areas associated with somatosensory signal transmission and higher cognitive functions, such as the cerebral cortex, thalamus, and cerebellum. bioscientifica.comnih.gov This distribution pattern suggests that TRH-R2 primarily mediates the neuromodulatory roles of TRH, including effects on arousal, locomotor activity, and cognitive processes. bioscientifica.comnih.gov While TRH-R1 and TRH-R2 are co-expressed in some brain regions, they often show a complementary distribution, indicating they may serve highly specific and distinct functions in different neuroanatomical pathways. nih.gov Peripherally, TRH-R2 expression is more limited than TRH-R1, but has been noted in the retina and gastrointestinal tract. bioscientifica.com

A third subtype, TRH-R3, has been identified in non-mammalian vertebrates, including birds and amphibians like Xenopus laevis. frontiersin.orgum.esresearchgate.net In chickens, for example, two TRH receptors, cTRHR1 and cTRHR3, are expressed. researchgate.netscienceopen.com Functional studies have confirmed that cTRHR3 is a bona fide receptor for TRH. researchgate.netscienceopen.com When expressed in HEK 293 cells, cTRHR3 can be potently activated by TRH, leading to the stimulation of multiple intracellular signaling pathways in a manner similar to cTRHR1. researchgate.netscienceopen.com The tissue distribution of TRH-R3 is distinct from TRH-R1 in these species. For instance, in chickens, cTRHR1 is highly expressed in the anterior pituitary and testes, whereas cTRHR3 shows high expression in muscle, fat, the spinal cord, and various brain regions. researchgate.netscienceopen.com These findings suggest that in birds, the physiological actions of TRH are mediated by both of these functional receptors. researchgate.net

Table 1: Distribution of TRH Receptor Subtypes

Receptor Subtype Primary Locations Key Associated Functions Species Notes
TRH-R1 Anterior pituitary, hypothalamus, various brainstem nuclei, spinal cord motoneurons. bioscientifica.comnih.gov Neuroendocrine regulation (TSH release), autonomic and somatomotor system effects. imrpress.comnih.gov The only TRH receptor subtype expressed in humans. frontiersin.org
TRH-R2 Cerebral cortex, thalamus, cerebellum, pontine nuclei, reticular formation. bioscientifica.comnih.gov Neuromodulation, higher cognitive functions, arousal, locomotor activity. bioscientifica.comnih.gov Expressed in rodents and other mammals, but not humans. frontiersin.orgimrpress.com

| TRH-R3 | Muscle, fat, pituitary, spinal cord, various brain regions (in chickens). researchgate.netscienceopen.com | Mediates TRH actions alongside TRH-R1 in specific species. researchgate.net | Identified in non-mammalian vertebrates like birds and amphibians. frontiersin.orgresearchgate.net |

Intracellular Signaling Cascades Initiated by this compound Receptor Activation

The binding of this compound to its receptors initiates a well-defined signaling cascade that translates the extracellular signal into a cellular response. patsnap.comfrontiersin.org This process is fundamental to its role in stimulating TSH release from the pituitary and its neuromodulatory effects in the brain. patsnap.compatsnap.com

TRH receptors are members of the large family of G protein-coupled receptors (GPCRs), also known as seven-transmembrane domain receptors. um.eswikipedia.org These receptors are characterized by their structure, which passes through the cell membrane seven times. wikipedia.org Upon binding of an agonist like this compound, the receptor undergoes a conformational change that allows it to interact with and activate an associated heterotrimeric G-protein on the intracellular side of the membrane. wjgnet.complos.org Specifically, TRH receptors are known to couple primarily to G-proteins of the Gq/11 class. frontiersin.orgebi.ac.uk This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein's alpha subunit (Gαq/11). plos.org The now active, GTP-bound Gαq/11 subunit then dissociates and proceeds to activate downstream effector enzymes. patsnap.complos.org

The primary effector enzyme activated by the Gαq/11 subunit is Phospholipase C (PLC), specifically the PLC-β isoform. patsnap.comfrontiersin.orgnih.gov Activated PLC catalyzes the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.comnih.gov This enzymatic reaction cleaves PIP2 into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov

These two second messengers then propagate the signal through distinct pathways:

Inositol 1,4,5-trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses from the plasma membrane into the cytoplasm. patsnap.com There, it binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which acts as an intracellular calcium store. patsnap.comgenome.jp This binding opens calcium channels, leading to a rapid release of stored calcium ions (Ca2+) into the cytoplasm. patsnap.comgenome.jp The resulting increase in intracellular calcium concentration is a crucial step that, in pituitary thyrotrophs, triggers the fusion of TSH-containing vesicles with the cell membrane and the subsequent exocytosis of TSH into the bloodstream. patsnap.com

Diacylglycerol (DAG): DAG remains within the lipid environment of the plasma membrane, where it functions to recruit and activate Protein Kinase C (PKC). patsnap.comnih.gov The activation of PKC initiates a further set of signaling events through the phosphorylation of various target proteins, contributing to the full cellular response to this compound. patsnap.comuniprot.org

Table 2: this compound-Initiated Signaling Pathway

Step Molecule/Process Description
1. Ligand Binding This compound binds to TRH-R (a GPCR). patsnap.com Initiates a conformational change in the receptor. wjgnet.com
2. G-Protein Activation The receptor activates the Gq/11 G-protein. frontiersin.orgebi.ac.uk The Gαq subunit exchanges GDP for GTP and becomes active. plos.org
3. Effector Activation The Gαq subunit activates Phospholipase C (PLC). patsnap.comnih.gov PLC is the primary downstream effector enzyme.
4. Second Messenger Production PLC hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.comnih.gov Produces two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). patsnap.com

| 5. Downstream Pathways | IP3 triggers Ca2+ release from the endoplasmic reticulum. patsnap.comgenome.jp DAG activates Protein Kinase C (PKC). patsnap.comnih.gov | These events lead to the final cellular responses, such as TSH secretion. patsnap.com |

Diacylglycerol (DAG) and Protein Kinase C (PKC) Pathways

Upon agonist binding, the TRH receptor activates Gq/11 proteins, which in turn stimulate phospholipase Cβ (PLCβ). mdpi.com PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netmdpi.com While IP3 diffuses into the cytosol, DAG remains anchored in the cell membrane.

This membrane-bound DAG is a key activator of Protein Kinase C (PKC), a family of serine/threonine kinases. frontiersin.orgwikipedia.org The activation of PKC is a critical step in the signaling cascade, as it phosphorylates a multitude of target proteins, thereby controlling their activity. wikipedia.org There are several isoforms of PKC, which are broadly classified into conventional (requiring both calcium and DAG for activation), novel (requiring DAG but not calcium), and atypical (requiring neither) subfamilies. wikipedia.org The activation of PKC by DAG initiates a wide range of cellular responses, including the regulation of gene expression and cell proliferation. frontiersin.orgnih.gov

Inositol Trisphosphate (IP3) and Intracellular Calcium Mobilization

The other product of PIP2 hydrolysis, inositol 1,4,5-trisphosphate (IP3), is a small, soluble molecule that diffuses through the cytoplasm. wikipedia.orgyoutube.com Its primary role is to mobilize calcium from intracellular stores. IP3 binds to specific receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum, which function as calcium channels. wikipedia.orgcaymanchem.com This binding event triggers the opening of these channels, allowing a rapid influx of stored calcium ions (Ca2+) into the cytosol. wikipedia.orgyoutube.comcaymanchem.com

This surge in intracellular calcium concentration is a pivotal signaling event. The elevated cytosolic calcium can then directly or indirectly, through binding to calmodulin, activate various downstream targets, including calcium/calmodulin-dependent protein kinases (CaMKs). frontiersin.org The mobilization of intracellular calcium is a fundamental mechanism by which this compound and endogenous TRH exert their effects on cellular processes such as hormone secretion. frontiersin.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2)

The signaling cascades initiated by this compound also converge on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). frontiersin.orgfrontiersin.org The activation of the MAPK/ERK1/2 pathway is a downstream consequence of the initial Gq/11-mediated signaling. scienceopen.com Research indicates that Protein Kinase C (PKC) can directly activate the first kinase in the MAPK cascade, Raf-1. frontiersin.org

Once activated, the MAPK cascade involves a sequential phosphorylation of MEK1 and then ERK1/2. mdpi.com Phosphorylated ERK1/2 can then translocate to the nucleus, where it phosphorylates and activates various transcription factors, thereby regulating gene expression involved in processes like cell proliferation and differentiation. frontiersin.org Interestingly, some studies suggest that the TRH receptor may not require the recruitment of β-arrestin to activate the MAPK signaling pathways. mdpi.com

Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Modulation

While the primary signaling pathway for this compound is through Gq/11 and PLC, there is evidence suggesting that the TRH receptor can also, under certain conditions, couple to other G proteins, including the stimulatory Gs protein. frontiersin.org Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). drugbank.commdpi.com

The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), another crucial serine/threonine kinase. mdpi.comous-research.no PKA, in turn, phosphorylates a distinct set of substrate proteins compared to PKC, leading to a different spectrum of cellular responses. nih.gov The modulation of the cAMP/PKA pathway adds another layer of complexity to this compound's signaling network, allowing for fine-tuning of cellular responses. frontiersin.orgnih.gov

This compound's Influence on Gene Expression and Protein Synthesis

The culmination of the signaling cascades initiated by this compound is the modulation of gene expression and protein synthesis, which underlies many of its physiological effects. As a TRH analog, this compound can be used to investigate the cellular pathways that regulate TRH synthesis itself. corepeptides.com The activation of transcription factors by pathways like MAPK/ERK1/2 directly influences which genes are transcribed into messenger RNA (mRNA). frontiersin.org

For instance, studies have shown that the activation of both PKA and PKC can lead to changes in the expression of genes that code for PKA subunits, indicating a feedback mechanism. nih.gov Furthermore, research in rat models has demonstrated that factors like glucocorticoids can interact with these signaling pathways to modulate TRH gene promoter activity. nih.gov This intricate regulation of gene transcription ultimately leads to altered synthesis of specific proteins, thereby mediating the long-term cellular responses to this compound.

Receptor Desensitization, Internalization, and Ubiquitination Mechanisms

Continuous or prolonged exposure to an agonist like this compound leads to a process called receptor desensitization, where the cell becomes less responsive to the stimulus. researchgate.netnih.gov A key mechanism in this process is the phosphorylation of the TRH receptor itself, often by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of proteins called β-arrestins to the receptor. nih.gov

The binding of β-arrestin serves two main purposes. Firstly, it sterically hinders the coupling of the receptor to G proteins, effectively terminating the primary signaling cascade. nih.gov Secondly, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2. nih.govnih.gov This initiates the internalization of the receptor from the cell surface into intracellular vesicles called endosomes. nih.govnih.gov

Once internalized, the TRH receptor can be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization, or it can be targeted for degradation. nih.govnih.gov Post-translational modification by ubiquitination can play a role in this sorting process, marking the receptor for degradation. nih.govuni-muenchen.de Interestingly, some research suggests that for the rat TRH receptor, ubiquitination is involved in the degradation of newly synthesized, misfolded receptors but is not essential for proper signal transduction or receptor internalization. nih.gov The specific fate of the internalized receptor can depend on the receptor subtype and its interaction with β-arrestin. nih.gov

Neurobiological Modulatory Effects of Protirelin in Central Nervous System Models

Protirelin (B58367) as a Neuromodulator and Neurotransmitter

This modulatory action is facilitated by the broad distribution of TRH receptors throughout the brain, including in the limbic system, brainstem, and spinal cord. corepeptides.com105.rs This distribution suggests a role in a variety of CNS processes, including arousal, motor activity, and emotional regulation. researchgate.netcorepeptides.com The effects of this compound are often state-dependent, meaning its influence can vary depending on the baseline activity of the nervous system. corepeptides.com For instance, in animal models, it can increase activity in hypoactive states and decrease it in hyperactive states, suggesting a role in homeostatic regulation of CNS activity. nih.govcorepeptides.com

Regulation of Neurotransmitter Systems

This compound's neuromodulatory effects are largely achieved through its interaction with and regulation of several key neurotransmitter systems. patsnap.comnih.govcorepeptides.comdrugbank.com It influences the release and function of acetylcholine (B1216132), dopamine (B1211576), serotonin, norepinephrine (B1679862), and glutamate (B1630785), leading to a complex array of downstream effects on neuronal function and behavior.

Cholinergic System Modulation (e.g., Acetylcholine Release)

This compound has been shown to modulate the cholinergic system, primarily by enhancing the release of acetylcholine (ACh) in various brain regions. seneweb.comimrpress.com Acetylcholine is a critical neurotransmitter involved in cognitive functions such as learning and memory, as well as in arousal and motor control. uomus.edu.iqmdpi.comslideshare.nettaylorandfrancis.com

In experimental models, this compound has been observed to potentiate the excitatory actions of acetylcholine in cortical cells. imrpress.comimrpress.com This interaction is thought to be a key mechanism underlying some of this compound's central effects, such as its analeptic (arousal-promoting) properties. nih.gov The cholinergic system is a potential neural circuit through which this compound exerts its activating effects. mdpi.com This modulation of cholinergic pathways has led to research into this compound's potential in conditions characterized by cholinergic deficits. seneweb.comtntmagazine.com

Experimental ModelBrain RegionObserved Effect of this compoundReference
Rat cortical cells in vitroCortexPotentiation of acetylcholine's excitatory actions imrpress.comimrpress.com
Rat brain in vivoCortex and HippocampusIncreased acetylcholine release imrpress.com
Animal models of anesthesiaBrainstemAnaleptic effect possibly mediated by the cholinergic system nih.gov

Dopaminergic System Interactions

This compound also interacts with the dopaminergic system, which is crucial for motor control, motivation, reward, and executive functions. patsnap.comnih.govcorepeptides.comdrugbank.com The nature of this interaction can be complex, with this compound modulating dopamine (DA) release and signaling. imrpress.com The administration of this compound has been shown to influence behaviors regulated by the nucleus accumbens, a key area in the brain's reward circuitry where dopamine plays a central role. imrpress.com

The interaction between this compound and the dopaminergic system is an area of ongoing research, with implications for understanding its effects on motor activity and mood. tntmagazine.comdrugbank.com

Experimental ModelBrain RegionObserved Effect of this compoundReference
Animal modelsNucleus AccumbensModulation of dopamine-regulated behaviors (e.g., locomotion, hedonic feeding) imrpress.com
General CNS-Influences the release of dopamine patsnap.com

Serotonergic System Modulation

The serotonergic system, which is involved in mood, sleep, and appetite regulation, is another target of this compound's modulatory effects. patsnap.comnih.govcorepeptides.comdrugbank.com Research indicates that this compound can influence the release of serotonin, contributing to its broad spectrum of central actions. patsnap.com The interaction with the serotonergic system is believed to contribute to this compound's influence on mood and behavior. corepeptides.com

Experimental ModelBrain RegionObserved Effect of this compoundReference
General CNS-Influences the release of serotonin patsnap.com
Animal models-Modulation of behavioral patterns corepeptides.com
Experimental ModelBrain RegionObserved Effect of this compoundReference
Animal modelsCortex and Limbic SystemIncreased norepinephrine release nih.gov
General CNS-Activates norepinephrine pathways mdpi.com
General CNS-Increased risk of adverse effects when combined with norepinephrine drugbank.comdrugbank.com

Glutamatergic System Interactions (e.g., Excitotoxicity Mitigation)

This compound interacts with the glutamatergic system, the primary excitatory neurotransmitter system in the CNS. A notable aspect of this interaction is its potential to mitigate glutamate-induced excitotoxicity, a process implicated in neuronal damage in various neurological conditions. qucosa.demdpi.com

Studies have shown that this compound can reduce the neuronal release of glutamate. qucosa.de In hippocampal slice cultures, this compound has been found to inhibit the potassium-stimulated release of glutamate. qucosa.de Furthermore, in vitro studies have demonstrated that this compound can protect neurons from the neurodegenerative effects of excitotoxic substances like kainate and glutamate. qucosa.de This neuroprotective effect is thought to be mediated, at least in part, by its ability to decrease the release of excitatory amino acids. corepeptides.comqucosa.de

Experimental ModelBrain RegionObserved Effect of this compoundReference
Rat hippocampal slices in vitroHippocampusInhibited potassium-stimulated glutamate release qucosa.de
Organotypic brain slices and primary neurons in vitro-Prevented neurodegenerative effects of kainate and glutamate qucosa.de
Hippocampal brain cellsHippocampusReduced release of excitatory amino acids corepeptides.com

Neurophysiological Effects in Preclinical Models

This compound, also known as thyrotropin-releasing hormone (TRH), is a tripeptide hormone that plays a significant role as a neuromodulator in the central nervous system (CNS). researchgate.net Its effects extend beyond the regulation of the hypothalamic-pituitary-thyroid axis, influencing a variety of neurophysiological processes. mdpi.com

This compound is recognized for its capacity to enhance arousal and vigilance. researchgate.netalzdiscovery.org Studies in preclinical models have demonstrated that TRH can promote wakefulness. nih.gov This effect is partly mediated through its interaction with the hypocretin/orexin (B13118510) system, a key regulator of the sleep-wake cycle. nih.gov The expression of the TRH receptor 1 (TRH-R1) is notably high in the lateral hypothalamic area, where hypocretin/orexin neurons are located. nih.gov

In vitro electrophysiological studies have shown that this compound directly excites hypocretin/orexin neurons, causing membrane depolarization and an increased firing rate. nih.gov This suggests a direct modulatory input from TRH to the hypocretin/orexin system, contributing to its arousal-promoting properties. nih.gov The administration of this compound has been observed to increase locomotor activity, further supporting its role in enhancing behavioral arousal. nih.gov

Model SystemKey FindingsReference
Wild-type miceInjection of TRH into the lateral hypothalamic area increased locomotor activity. nih.gov
Orexin/ataxin-3 mice (with degenerated hypocretin neurons)TRH injection did not increase locomotor activity, indicating the necessity of the hypocretin system for this effect. nih.gov
In vitro hypothalamic slicesTRH application caused concentration-dependent depolarization and increased firing rate of hypocretin/orexin neurons. nih.gov

Research in animal models has shown that this compound administration can lead to an increase in body temperature. alzdiscovery.org This hyperthermic effect is linked to the release of thyroid hormones. The intricate interplay between this compound and thyroid hormones underscores its importance in systemic energy regulation. patsnap.comnih.gov

ModelFindingReference
Rat modelsThis compound administration induces a dose-dependent increase in body temperature.
Thyroidectomized ratsThe hyperthermic effect of this compound is absent, demonstrating the dependency on thyroid hormone release.

This compound is implicated in modulating synaptic plasticity and promoting neuronal survival. tntmagazine.com Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. researchgate.net this compound may influence these processes by affecting the release of various neurotransmitters that are crucial for cognitive functions. tntmagazine.com

Studies suggest that this compound can impact the signaling pathways involved in long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. researchgate.net For instance, brain-derived neurotrophic factor (BDNF) signaling, which is essential for LTP, can be influenced by neuromodulators like this compound. researchgate.net Furthermore, this compound's interaction with cholinergic and dopaminergic systems suggests a broader role in regulating cognitive processes. tntmagazine.com

Emerging research indicates that this compound may play a role in neurogenesis, the process of generating new neurons, as well as in the proliferation and differentiation of neural cells. tntmagazine.com While adult neurogenesis is primarily localized to specific brain regions like the subgranular zone of the hippocampus and the subventricular zone, it is a dynamic process influenced by various factors. nih.govfrontiersin.org

This compound's potential to impact cellular proliferation and differentiation processes extends to neural and endocrine tissues. tntmagazine.com This has sparked interest in its relevance to regenerative science. tntmagazine.com The mechanisms may involve the activation of signaling pathways that regulate cell growth and survival, such as the MAPK/ERK pathway, which is known to be stimulated by thyroid hormones. mdpi.com

Neuroprotective Actions in Experimental Models

This compound and its analogs have demonstrated significant neuroprotective effects in various experimental models of central nervous system injury and disease. mdpi.comalzdiscovery.orglapub.co.uk These actions are multifaceted, involving the antagonism of secondary injury mechanisms that follow initial neurological insults. lapub.co.uk

The neuroprotective properties of this compound are attributed to its ability to counteract processes such as glutamate-induced excitotoxicity, lipid peroxidation, and the release of inflammatory cytokines. mdpi.comlapub.co.uk By mitigating these downstream damaging events, this compound can help preserve neuronal integrity and function. lapub.co.uk

A key aspect of this compound's neuroprotective capacity is its ability to mitigate oxidative stress and apoptosis (programmed cell death). nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to neuronal damage in various neurological conditions. nih.gov

In vitro studies have shown that this compound analogs can reduce the generation of ROS induced by neurotoxins. nih.govresearchgate.net This is accompanied by an alleviation of apoptosis, as evidenced by a decrease in nuclear condensation and an increase in cell viability. nih.gov For instance, the TRH analog Taltirelin (B1682926) has been shown to protect dopaminergic neurons from toxins by inhibiting monoamine oxidase-B (MAO-B), reducing oxidative stress, and preventing the activation of apoptotic pathways. nih.govresearchgate.net These findings highlight the potential of this compound and its analogs to interfere with the molecular cascades leading to neuronal cell death. nih.govresearchgate.netdergipark.org.tr

Experimental ModelTreatmentKey Findings on Oxidative Stress and ApoptosisReference
SH-SY5Y cells treated with MPP+ or rotenone (B1679576)Taltirelin (TRH analog)Reduced generation of reactive oxygen species (ROS), alleviated apoptosis, and rescued cell viability. nih.govresearchgate.net
Rat primary midbrain neurons treated with MPP+TaltirelinImproved cell viability. nih.gov
Rodent model of ischemia/reperfusion injuryEndogenous TRH enhancement and exogenous TaltirelinLower rates of hippocampal apoptosis and increased neuronal survival. mdpi.com

Modulation of Cellular Resilience and Repair Mechanisms

This compound, also known as thyrotropin-releasing hormone (TRH), demonstrates significant neuromodulatory effects that extend to the potentiation of cellular resilience and repair within the central nervous system (CNS). tntmagazine.com Research suggests that its neuroprotective actions are linked to its influence on cellular bioenergetics. alzdiscovery.org The peptide's interaction with intracellular signaling cascades that govern cell survival and function has made it a subject of interest in regenerative medicine. tntmagazine.com

Cerebral Blood Flow Regulation and Ionic Homeostasis

This compound exerts notable effects on the regulation of cerebral blood flow (CBF) and the maintenance of ionic homeostasis, which are critical for neuroprotection, particularly following brain injury. alzdiscovery.org Cerebral autoregulation is a vital mechanism that maintains a relatively constant blood supply to the brain despite fluctuations in systemic blood pressure. openaccessjournals.commdpi.comyoutube.com this compound has been shown to influence this process. alzdiscovery.org Its ability to affect CBF is a key component of its neuroprotective profile observed in various preclinical models of CNS injury. alzdiscovery.org

In addition to its vascular effects, this compound plays a role in ionic homeostasis. alzdiscovery.org It has been reported that the therapeutic benefits of TRH and its analogs following nervous system trauma may be partly due to actions related to maintaining the proper balance of ions. acs.org For instance, research indicates that this compound can inhibit certain potassium channels, which may contribute to its CNS-modulating effects. corepeptides.comdntb.gov.ua By influencing both blood supply and the ionic environment, this compound helps to preserve neuronal function and mitigate damage from ischemic or traumatic insults.

Interactions with Other Neuroendocrine Peptides and Hormones

As a key hypothalamic peptide, this compound's primary function is to regulate the hypothalamic-pituitary-thyroid (HPT) axis, which inherently involves a complex interplay with other hormones. patsnap.com105.rs Its principal action is stimulating the anterior pituitary gland to release thyroid-stimulating hormone (TSH). patsnap.compatsnap.com This, in turn, stimulates the thyroid gland to produce and release thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). tntmagazine.com These thyroid hormones then create a negative feedback loop, reducing the TSH response to this compound to maintain hormonal balance. wikidoc.org

Beyond the HPT axis, this compound also stimulates the release of prolactin from the anterior pituitary. alzdiscovery.orgmims.com Its influence extends to other neuroendocrine and neurotransmitter systems. It has been found to affect the release of growth hormone, vasopressin, and insulin. nih.gov Furthermore, this compound's activity can be modulated by various hormones and pharmacological agents. For example, high doses of glucocorticoids and acetylsalicylic acid have been reported to reduce the TSH response to this compound. wikidoc.orgrxlist.com Conversely, estrogens may enhance the TSH response. mims.com Chronic administration of levodopa (B1675098) has also been shown to inhibit the TSH response. rxlist.com These interactions highlight this compound's integral role as a central regulator with widespread physiological effects.

The following table summarizes key interactions between this compound and other hormones or peptides.

Interacting SubstanceEffect on this compound Action or InteractionSource
Thyroid Hormones (T3, T4) Reduce the TSH response to this compound (negative feedback). wikidoc.org
Prolactin Release is stimulated by this compound. alzdiscovery.orgmims.com
Glucocorticoids Pharmacologic doses reduce the TSH response to this compound. wikidoc.orgrxlist.com
Levodopa Chronic administration may inhibit the TSH response to this compound. rxlist.com
Estrogens May increase the TSH response to this compound. mims.com
Somatostatin Analogs Can affect TSH levels and interfere with the interpretation of this compound test results. patsnap.com
Dopamine Agonists Can affect TSH levels and interfere with the interpretation of this compound test results. patsnap.com
Orexin This compound modulates orexin neuron firing, which may contribute to its arousal-enhancing actions. nih.gov
Growth Hormone Release can be influenced by this compound. nih.gov
Insulin Release can be influenced by this compound. nih.gov
Vasopressin Release can be influenced by this compound. nih.gov

Pharmacological Research and Analogs of Protirelin

Structure-Activity Relationship (SAR) Studies of Protirelin (B58367)

Structure-activity relationship (SAR) studies have been instrumental in pinpointing the essential structural elements of this compound that confer its biological activity. unige.it this compound is a tripeptide composed of L-pyroglutamyl-L-histidyl-L-prolinamide (pGlu-His-Pro-NH2). acs.org SAR investigations have demonstrated that modifications at any of these three positions can profoundly impact the compound's potency, stability, and selectivity.

The N-terminal pyroglutamyl (pGlu) residue, for example, is crucial for receptor binding. It has been found that substituting the pGlu residue with other chemical groups, such as a 2-oxooxazolidine carbonyl moiety, can preserve biological activity. acs.org Additional alterations, like the introduction of a methyl group at the 5-position of the oxazolidinone ring, can enhance lipophilicity and modulate CNS effects based on the stereochemistry. acs.org

The central histidine residue is vital for the CNS effects of this compound. nih.gov Nevertheless, its substitution with other amino acids, for instance, 3-(thiazol-4-yl)-L-alanine, has resulted in the creation of analogs with strong CNS activity. acs.org The C-terminal prolinamide moiety is also critical for activity, as it establishes a key hydrogen bond with the TRH receptor. acs.org Modifications at this position, such as the incorporation of a (4R)-4-thiazolidinecarboxamide group, have been demonstrated to augment both lipophilicity and CNS effects. acs.org

A summary of key SAR findings is presented in the table below.

Modification PositionSubstitution/ModificationEffect on Activity/Properties
N-Terminus (pGlu) 2-oxooxazolidine carbonylMaintained biological activity acs.org
5-methyl-2-oxooxazolidinoneIncreased lipophilicity, CNS effects vary with stereochemistry acs.org
Central Residue (His) 3-(thiazol-4-yl)-L-alaninePotent CNS activity acs.org
Aliphatic amino acids (in thioamide analogs)Dissociation of endocrine and CNS effects nih.gov
C-Terminus (Pro-NH2) (4R)-4-thiazolidinecarboxamideIncreased lipophilicity and CNS effect acs.org
L-prolinol or L-prolineDecreased CNS effects despite increased lipophilicity acs.org

Design and Development of this compound Analogs and Mimetics

The creation of this compound analogs has been propelled by the necessity to address the shortcomings of the original compound, including its brief half-life, low oral bioavailability, and restricted CNS penetration. mdpi.comacs.org Scientists have synthesized numerous analogs with the objective of decoupling the desired CNS actions from the endocrine effects (release of thyroid-stimulating hormone and prolactin). acs.org

A significant obstacle to the therapeutic use of this compound for CNS conditions is its constrained capacity to traverse the blood-brain barrier (BBB). mdpi.comresearchgate.net Various strategies have been implemented to augment the CNS penetration of this compound analogs.

A prevalent method is to heighten the molecule's lipophilicity. nih.gov By rendering the analogs more soluble in lipids, their capacity for passive diffusion across the BBB can be enhanced. nih.gov This has been accomplished through diverse chemical alterations, such as appending lipid groups to the molecule's polar extremities. nih.gov For instance, the addition of a methyl group to the oxazolidinone ring in certain analogs boosted their lipophilicity. acs.org

Another tactic involves the application of prodrugs. mdpi.comrsc.org Prodrugs are inert compounds that are transformed into the active drug within the body. mdpi.com For CNS delivery, prodrugs can be engineered to be more lipophilic or to leverage specific transporters at the BBB to aid entry into the brain, whereupon they are enzymatically converted to the active analog. mdpi.com

Nanoparticle-based delivery systems also offer a promising avenue. mdpi.com Encasing this compound or its analogs in nanoparticles can shield them from degradation and aid their passage across the BBB. mdpi.com

A primary objective in this compound research has been the creation of analogs that display potent CNS activity with minimal impact on the endocrine system. mdpi.comacs.org This is crucial for circumventing undesirable hormonal side effects when addressing neurological or psychiatric disorders.

Several analogs have been synthesized that exhibit a distinct separation between their central and endocrine actions. acs.org Taltirelin (B1682926) (TA-0910), for example, is a thoroughly studied analog with a greater affinity for TRH receptors in the brain than in the pituitary gland. mdpi.com This selectivity leads to powerful CNS effects with markedly diminished thyroid-stimulating hormone (TSH) and prolactin-releasing activity. mdpi.comnih.gov Other analogs, including montirelin (B1676733) (CG-3703) and orotirelin (B1677496) (CG-3509), were also engineered to possess a higher ratio of CNS to endocrine activity. acs.orgfrontiersin.org

The synthesis of thioamide analogs of TRH, in which the C-terminal amide is substituted with a thioamide group and the central histidine is replaced by aliphatic amino acids, has also yielded compounds with selective CNS activity. nih.gov These analogs did not bind to pituitary TRH receptors, thus lacking TSH-releasing activity, but they elicited significant effects on the CNS. nih.gov

AnalogKey Structural ModificationCNS EffectsEndocrine Effects
Taltirelin (TA-0910) N-terminal modificationPotent CNS stimulant mdpi.comnih.gov5- to 10-fold less than TRH nih.gov
Montirelin (CG-3703) N-terminal modificationCNS-stimulating agent frontiersin.orgReduced compared to TRH acs.org
Orotirelin (CG-3509) N-terminal modificationCNS-active acs.orgReduced compared to TRH acs.org
[Nva2, Prot3] TRH Thioamide C-terminus, His replaced by norvalineActive on CNS nih.govNo TSH-releasing activity nih.gov
[Nle2, Prot3] TRH Thioamide C-terminus, His replaced by norleucineActive on CNS nih.govNo TSH-releasing activity nih.gov

This compound is swiftly broken down in the body by enzymes, notably pyroglutamyl aminopeptidase (B13392206) and prolyl endopeptidase, which curtails its therapeutic effectiveness. mdpi.comnih.gov A central strategy in the design of this compound analogs has been to augment their resistance to enzymatic degradation, thereby extending their half-life and duration of action. mdpi.comnih.gov

Modifications at the N-terminus and C-terminus of the peptide have been demonstrated to impart stability against enzymatic breakdown. nih.gov For instance, substituting the N-terminal pyroglutamyl residue with a thiomorpholinyl-carbonyl group, as seen in montirelin, improves its resistance to pyroglutamyl aminopeptidase. frontiersin.orgnih.gov

Taltirelin is another analog that shows considerable resistance to degradation by serum enzymes such as thyroliberinase. mdpi.comnih.gov This enhanced stability, coupled with its greater lipophilicity, contributes to its improved CNS penetration and extended duration of action relative to TRH. nih.gov The creation of analogs incorporating D-amino acids has also been investigated as a means to provide stability against proteolysis. researchgate.net

Receptor Binding Affinity and Selectivity of Analogs

The biological actions of this compound and its analogs are effected through their interaction with TRH receptors. nih.gov In rodents, two subtypes of TRH receptors, TRH-R1 and TRH-R2, have been characterized, whereas in humans, only a single type of TRH receptor, akin to TRH-R1, is known. acs.org It has been proposed that TRH-R1 is chiefly linked to endocrine effects, while TRH-R2 is associated with CNS effects. acs.org

The development of analogs with selective affinity for different TRH receptor subtypes has been a principal area of research. researchgate.net Taltirelin, for example, is recognized for its high affinity for TRH receptors in the brain, which is believed to underpin its potent CNS effects. mdpi.com Conversely, it has a lower affinity for pituitary TRH receptors, which accounts for its diminished endocrine activity. mdpi.com

Certain analogs, such as JAK4D, have been demonstrated to bind selectively to TRH receptors in the human hippocampus, which might be pharmacologically different from those in the pituitary. alzdiscovery.org This points to the potential for creating highly selective analogs that target particular brain regions or receptor populations, thus minimizing off-target effects.

Recent investigations have also underscored the differences in how TRH and its analogs, like taltirelin, engage with the binding pocket of the human TRH receptor. frontiersin.org These discoveries offer valuable guidance for the rational design of new analogs with enhanced affinity and selectivity. frontiersin.org

Computational and In Silico Approaches in this compound Research

Computational and in silico methodologies have gained increasing prominence in the investigation of this compound and the design of its analogs. mdpi.commdpi.com These techniques, encompassing molecular modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies, enable researchers to forecast the biological activity of compounds and to comprehend the molecular underpinnings of their interactions with target receptors. mdpi.comresearchgate.net

Molecular docking studies, for instance, have been utilized to probe the binding of this compound and its analogs to the TRH receptor, yielding insights into the crucial interactions that govern binding affinity and selectivity. mdpi.com These studies can inform the design of novel analogs with superior binding characteristics.

QSAR studies have been applied to forge connections between the chemical structure of this compound analogs and their biological activity. mdpi.comdntb.gov.ua By pinpointing the structural attributes most critical for activity, QSAR models can be leveraged to predict the potency of new, untested compounds, thereby expediting the drug discovery process.

More recently, in silico screening of extensive compound libraries has been employed to identify potential new inhibitors of enzymes involved in this compound degradation or to uncover novel compounds that interact with the TRH receptor. mdpi.coma-z.luresearchgate.net These computational strategies provide a potent tool for navigating the vast chemical landscape and for singling out promising lead compounds for subsequent development.

Preclinical Research Models and Methodologies for Protirelin Studies

In Vitro Models in Protirelin (B58367) Research

In vitro models provide a controlled environment to dissect the direct cellular and molecular actions of this compound, free from the systemic complexities of a whole organism. These systems are instrumental in studying receptor binding, signal transduction pathways, and neuroprotective mechanisms.

Cultured cell lines are foundational tools in this compound research, offering reproducible and scalable systems for investigation.

Pituitary Adenoma Cells: Cell lines such as GH3, derived from a rat pituitary adenoma, are frequently used. Studies have shown that TRH can enhance the survival of these cells when exposed to glutamate-induced toxicity. aesnet.org Other research on human pituitary adenoma cells in culture has explored hormonal responses and the effects of various compounds on hormone release. nih.govnih.gov The study of pituitary adenoma stem cells in vitro also provides insights into tumor biology and potential therapeutic targets. frontiersin.org

Neuronal Pheochromocytoma Cells: PC12 cells, which originate from a rat adrenal medulla pheochromocytoma, are another model where this compound's neuroprotective effects have been observed. Co-application of a TRH analog with glutamate (B1630785) was found to protect these cells from toxicity. nih.gov

Neuroblastoma Cells: Human neuroblastoma cell lines, such as SH-SY5Y, are a widely used in vitro model of dopaminergic neurons. frontiersin.org These cells are capable of differentiation into more mature neuronal types, making them valuable for studying neurodevelopmental and neurodegenerative processes. nih.govnih.govplos.orgrcsi.com In the context of Parkinson's disease models, the TRH analog Taltirelin (B1682926) has been shown to protect SH-SY5Y cells from toxins like MPP+ and rotenone (B1679576) by reducing apoptosis and reactive oxygen species (ROS) generation. frontiersin.org Taltirelin also influenced the levels of proteins associated with neurodegeneration, such as tau and α-synuclein, in these cells. frontiersin.org

Table 1: Research Findings from Cell Line Studies of this compound and its Analogs

Cell Line Model System Key Research Focus Selected Findings Citations
GH3 Rat Pituitary Adenoma Neuroprotection Enhanced cell survival against glutamate-induced toxicity. aesnet.org
PC12 Rat Neuronal Pheochromocytoma Neuroprotection A TRH analog protected cells from glutamate-induced damage. nih.gov
SH-SY5Y Human Neuroblastoma Neuroprotection (Parkinson's Disease Model) The TRH analog Taltirelin rescued cell viability from MPP+ and rotenone toxicity, reduced apoptosis, and decreased ROS. frontiersin.org
SH-SY5Y Human Neuroblastoma Neurodegeneration Markers Taltirelin treatment lowered levels of p-tau (S396) and pathological fragments of tau and α-synuclein. frontiersin.org

Primary neuronal cultures, derived directly from animal brain tissue, offer a model that more closely resembles the in vivo neuronal environment than immortalized cell lines. These cultures are used to study this compound's effects on specific neuronal populations.

Hippocampal and Cortical Neurons: Cultures of fetal rat hippocampal and cortical neurons have been instrumental in demonstrating the neuroprotective properties of this compound and its analogs. aesnet.orgnih.gov Studies have shown that TRH can attenuate glutamate-stimulated increases in intracellular calcium in primary forebrain neuron cultures, a mechanism relevant to excitotoxicity. mdpi.com Furthermore, TRH analogs have been observed to reduce both apoptotic and necrotic cell death in primary neuronal cultures following physical trauma. alzdiscovery.org

Striatal and Midbrain Neurons: To investigate its relevance to Parkinson's disease, the TRH analog Taltirelin has been studied in primary cultures of rat striatal and midbrain neurons. In primary striatal neurons, Taltirelin treatment increased the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. frontiersin.org In primary midbrain neurons, Taltirelin improved cell viability against MPP+-induced toxicity. frontiersin.org

Table 2: Research Findings from Primary Neuronal Culture Studies of this compound and its Analogs

Culture Type Animal Source Key Research Focus Selected Findings Citations
Fetal Hippocampal Neurons Rat Neuroprotection TRH and its analogs enhance cell survival against glutamate-induced toxicity. aesnet.orgnih.gov
Fetal Forebrain Neurons Rat Excitotoxicity TRH reduces glutamate-stimulated increases in intracellular calcium. mdpi.com
Primary Striatal Neurons Neonatal Rat Dopaminergic Function Taltirelin increased the expression of tyrosine hydroxylase (TH). frontiersin.org
Primary Midbrain Neurons Neonatal Rat Neuroprotection Taltirelin improved cell viability against MPP+ toxicity. frontiersin.org

Preparations of isolated tissues and organ slices, particularly from the brain, allow for the study of this compound's effects on intact neural circuits while maintaining a controlled in vitro environment.

Hippocampal Slices: The hippocampus has a high density of TRH receptors, making hippocampal slices a valuable model. aesnet.org Research using superfused rat hippocampal slices has demonstrated that this compound can inhibit the release of the excitatory amino acids glutamate and aspartate when stimulated by high potassium concentrations. nih.gov This suggests a mechanism by which TRH may exert anticonvulsant and neuroprotective effects. nih.gov Other studies using hippocampal slices have investigated how TRH modulates its own signal transduction cascade, finding that prolonged exposure can lead to a downregulation of Gαq/11 proteins, which are also involved in glutamate receptor signaling. aesnet.org This modulation may contribute to its neuroprotective role. aesnet.org

Table 3: Research Findings from Isolated Hippocampal Slice Studies of this compound

Preparation Animal Source Key Research Focus Selected Findings Citations
Superfused Hippocampal Slices Rat Neurotransmitter Release Inhibited potassium-stimulated release of glutamate and aspartate. nih.gov
Superfused Dentate Gyrus Slices Rat Signal Transduction Prolonged exposure to TRH resulted in downregulation of Gαq/11 proteins. aesnet.org
Hippocampal Slices Rat TRH Release Potassium-stimulated TRH release was found to be increased following electroconvulsive seizures. oup.com

Animal Models in this compound Investigations

In vivo animal models are indispensable for understanding the systemic physiological and behavioral effects of this compound. These models allow for the investigation of complex interactions between the central nervous system and peripheral organs.

Rats and mice are the most common mammalian models used in biomedical research, including the study of this compound. nih.gov

Rats (Wistar, Sprague-Dawley): Rats have been used extensively to study this compound's effects on the central nervous system and endocrine function. frontiersin.org For instance, Wistar rats have been used to demonstrate the hyperthermic effects of this compound, which were found to be dependent on the release of thyroid hormones. medchemexpress.com In models of cerebral ischemia, this compound and its analogs have shown neuroprotective effects, reducing neuronal loss and improving functional outcomes. mdpi.com Anesthetized rats are also used to model opioid-induced respiratory depression, where TRH and its analogs have been shown to be effective respiratory stimulants. mdpi.comnih.gov

Mice (C57BL/6): Mice, particularly with the availability of genetic modification techniques, are crucial models. understandinganimalresearch.org.uk In mouse models of Parkinson's disease (using MPTP or rotenone), the TRH analog Taltirelin has been shown to improve motor function and preserve dopaminergic neurons in the substantia nigra. frontiersin.org Rodent models are also used to assess the analeptic (consciousness-restoring) and antidepressant-like activities of this compound and its analogs. mdpi.com

Table 4: Research Findings from Rodent Model Studies of this compound and its Analogs

Animal Model Strain Research Area Key Findings Citations
Rat Wistar Thermoregulation This compound induced a temporary, dose-dependent rise in body temperature. medchemexpress.com
Rat Not Specified Respiratory Depression TRH and its analog taltirelin reversed morphine-induced respiratory depression. nih.gov
Rat Not Specified Cerebral Ischemia TRH analogs showed neuroprotective effects, reducing neuronal loss and improving performance in the Morris water maze. mdpi.com
Mouse C57BL/6 Parkinson's Disease Taltirelin improved locomotor function and preserved dopaminergic neurons in MPTP and rotenone-induced models. frontiersin.org
Mouse Not Specified Analeptic Effects TRH reduced pentobarbital-induced sleeping time. mdpi.com

While less common than rodent models, non-mammalian vertebrates can provide unique insights into the evolutionary conservation and fundamental mechanisms of neuropeptide systems. frontiersin.orgembopress.org

Chicken: The chicken model has been used to study the TRH receptor system. Research has identified and characterized multiple TRH receptor subtypes in chickens (cTRHR1 and cTRHR3). researchgate.netscienceopen.com Functional studies in cell-based assays have shown that both these receptors are activated by TRH, and they exhibit distinct tissue expression patterns. For example, cTRHR1 is highly expressed in the anterior pituitary, while cTRHR3 is highly expressed in muscle, testes, and various brain regions. researchgate.net This research helps to elucidate the physiological roles of TRH in birds and provides a comparative perspective on the function of the TRH system across vertebrates. researchgate.netscienceopen.com

Table 5: Research Findings from Non-Mammalian Model Studies Relevant to this compound

Animal Model Species Key Research Focus Selected Findings Citations
Chicken Gallus gallus TRH Receptors Identified and characterized two functional TRH receptors (cTRHR1 and cTRHR3). researchgate.netscienceopen.com
Chicken Gallus gallus Receptor Distribution cTRHR1 and cTRHR3 show wide but differential expression patterns in various tissues, including the brain and pituitary. researchgate.net

Models of Specific Physiological Dysregulation (e.g., Hypothermia Models)

In preclinical research, models of specific physiological dysregulation are employed to investigate the mechanisms of action of compounds like this compound. One such area of investigation involves its effect on thermoregulation. Studies have utilized animal models to explore this compound's influence on body temperature, revealing a significant hyperthermic effect.

Research conducted on male Wistar rats has demonstrated that this compound induces a temporary, dose-dependent increase in body temperature. medchemexpress.com In these experiments, rectal temperature is measured using an electronic thermistor before and after the intraperitoneal administration of this compound. medchemexpress.com A critical component of these studies is the use of surgically altered models to pinpoint the physiological pathways involved. For instance, to understand the role of the thyroid gland in this thermogenic response, experiments have included thyroidectomized rats. medchemexpress.com Findings indicate that while sham-operated control rats exhibit significant hyperthermia following this compound administration, this effect is absent in thyroidectomized rats. medchemexpress.commedchemexpress.com This suggests that the hyperthermic action of this compound is mediated, at least in part, by the release of thyroid hormones. medchemexpress.commedchemexpress.com The ambient temperature during these experiments is typically controlled to ensure consistency, for example, at 24±1°C. medchemexpress.com

Animal ModelExperimental ConditionKey FindingInferred Mechanism
Male Wistar Rats (Sham-Operated)Intraperitoneal administration of this compound (1, 5, 10, 20 mg/kg)Dose-dependent, temporary rise in rectal body temperature. medchemexpress.comThis compound induces a hyperthermic effect. medchemexpress.com
Male Wistar Rats (Thyroidectomized)Intraperitoneal administration of this compound (20 mg/kg)No significant rise in body temperature observed. medchemexpress.commedchemexpress.comThe hyperthermic action of this compound likely involves the release of thyroid hormones. medchemexpress.com

Behavioral and Neurophysiological Assessments in Animal Studies

The neuromodulatory functions of this compound and its analogs are investigated in preclinical settings using a variety of behavioral and neurophysiological assessments. medchemexpress.comabmole.com These studies often utilize animal models of neurological disorders to evaluate potential therapeutic effects. frontiersin.org For example, the long-acting this compound analog, Taltirelin, has been studied in animal models of Parkinson's disease to assess its neuroprotective capabilities. frontiersin.org

Behavioral assessments are crucial for quantifying motor function. In studies involving rodent models of Parkinson's, tests such as the rotarod test and the pole test are employed. frontiersin.org The rotarod test measures motor coordination and balance by assessing the time a mouse can remain on a rotating rod. The pole test evaluates bradykinesia by timing how long it takes for a mouse to turn and descend a vertical pole. frontiersin.org Research has shown that Taltirelin can improve performance in these tests in rotenone-induced mouse models of Parkinson's disease. frontiersin.org

Neurophysiological and neurochemical assessments provide deeper insight into the compound's mechanism of action. These can include in vivo multi-channel electrophysiological recordings to analyze real-time neuronal activity and post-mortem tissue analysis. frontiersin.org For instance, following behavioral testing, levels of key proteins and neurotransmitters in specific brain regions like the substantia nigra and striatum are measured. frontiersin.orgfrontiersin.org Studies on Taltirelin have shown it can increase levels of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and activate signaling pathways like p-ERK1/2, suggesting a mechanism for its neuroprotective effects. frontiersin.orgfrontiersin.org

Assessment TypeSpecific Test/MethodPurposeExample Finding with this compound Analog (Taltirelin)
BehavioralRotarod TestTo assess motor coordination and balance. frontiersin.orgTaltirelin-treated mice showed improved performance compared to the rotenone-induced model group. frontiersin.org
Pole TestTo evaluate bradykinesia (slowness of movement). frontiersin.orgTaltirelin-treated mice demonstrated a rescued time-down in the test. frontiersin.org
Neurophysiological/NeurochemicalImmunohistochemistryTo measure levels of specific proteins (e.g., Tyrosine Hydroxylase) in brain tissue. frontiersin.orgIncreased TH-positive neurons in the striatum of Taltirelin-treated rats. frontiersin.org
Western BlotTo quantify the expression of signaling proteins (e.g., p-ERK1/2). frontiersin.orgIncreased levels of p-ERK1/2 in the substantia nigra and striatum of Taltirelin-treated mice. frontiersin.org

Methodological Considerations in Preclinical Study Design

The design of preclinical trials is a critical step that bridges laboratory discovery and evaluation in humans. numberanalytics.com Rigorous methodological considerations are necessary to ensure the reproducibility, robustness, and translatability of findings from studies on compounds like this compound. iaea.orgnih.gov A well-designed study begins with clearly defined objectives and endpoints. numberanalytics.com The selection of an appropriate animal model is fundamental, as the model needs to reliably mimic the human physiology or disease state being investigated. numberanalytics.comiaea.org Given that results can be heavily dependent on the model used, it is often advisable to use more than one. iaea.org

Standardized protocols are vital for allowing direct comparison of results obtained across different laboratories. iaea.org This includes controlling for animal-related factors such as species, strain, sex, and age. researchgate.net Furthermore, environmental conditions, such as the timing of experiments, should be standardized to mitigate variability from factors like circadian rhythms. For example, a study on this compound's thermogenic effects specified that experiments were conducted within a fixed time window under controlled ambient temperatures. medchemexpress.com

Control Groups and Confounding Variable Minimization

The use of appropriate control groups is a cornerstone of valid preclinical research design. In studies investigating this compound, control groups are administered a vehicle (the solvent used to dissolve the compound, e.g., physiological saline) to isolate the effects of the compound itself from any effects of the solvent or the administration procedure. medchemexpress.com In studies involving surgical procedures, such as thyroidectomy, a sham-operated control group is essential. medchemexpress.com These animals undergo the surgical procedure without the actual removal of the gland, which helps to separate the effects of the compound from the physiological stress of the surgery.

Minimizing the impact of confounding variables—factors that are related to both the treatment and the outcome—is crucial for accurate interpretation of results. scribbr.comnih.gov Several methods can be employed at the design and analysis stages to control for confounders. statsig.com

Randomization : Randomly assigning animals to treatment and control groups helps to ensure that potential confounding variables, both known and unknown, are evenly distributed among the groups. scribbr.comstatsig.com

Restriction : This involves limiting the study sample to animals with specific characteristics (e.g., only using male rats of a certain age) to eliminate variation from that potential confounder. scribbr.comnih.gov

Matching : This technique is often used in case-control studies and involves selecting a comparison group that is matched to the treatment group based on specific confounding variables. nih.gov

Statistical Control : During data analysis, statistical techniques like regression models can be used to adjust for the influence of potential confounders that were measured during the study. scribbr.comeasy-gcs.ch

Data Collection and Blinding Methodologies

The methods used for data collection and analysis must be designed to prevent bias. easy-gcs.ch Blinding, or masking, is a primary technique used to achieve this, where the allocation of treatments is concealed from individuals involved in the study. numberanalytics.comcastoredc.com The goal is to prevent conscious or unconscious biases from influencing how data is collected, measured, or interpreted. easy-gcs.chnumberanalytics.com

In preclinical research, several levels of blinding can be implemented:

Single-blinding : Typically, the experimenter assessing the outcome is unaware of the treatment allocation of the animals. easy-gcs.ch

Double-blinding : Both the individuals administering the treatment and those assessing the outcomes are unaware of the group allocations. easy-gcs.ch This is a common standard for reducing observer bias and participant (in this context, cage-side) bias. numberanalytics.com

Triple-blinding : This extends the blinding to the data analysts, who perform statistical analysis without knowledge of which group is which until the analysis is complete. numberanalytics.com

For behavioral assessments, which can be subjective, blinded data collection is particularly important to reduce the risk of observer bias. This means the researcher scoring the animal's performance is unaware of whether the animal received this compound or a placebo. Implementing these blinding procedures is a critical step toward ensuring the integrity and credibility of preclinical research findings. numberanalytics.com

Biosynthesis, Metabolism, and Degradation of Protirelin

Endogenous Biosynthesis Pathways of Protirelin (B58367) (Thyrotropin-Releasing Hormone)

This compound, endogenously known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide hormone that plays a crucial role in regulating the hypothalamic-pituitary-thyroid (HPT) axis. nih.govpatsnap.com Its biosynthesis is a multi-step process that begins in the hypothalamus.

Hypothalamic Synthesis and Processing of Precursor Molecules (proTRH)

The synthesis of this compound originates from a larger precursor protein called proTRH. nih.govnih.gov In humans, this precursor is a 242-amino acid polypeptide. The process begins with the transcription of the TRH gene and subsequent translation into the preproTRH protein. This initial precursor contains multiple copies of the Gln-His-Pro-Gly sequence, which is the progenitor of the final TRH molecule. oup.com

Within the neuron cell bodies located in the paraventricular nucleus (PVN) of the hypothalamus, preproTRH undergoes a series of post-translational modifications. nih.govnih.gov This intricate process involves several enzymes that cleave the precursor and modify the resulting peptides. The key enzymatic steps include:

Cleavage by Prohormone Convertases: Enzymes such as PC1/3 and PC2 cleave the proTRH precursor at specific paired basic amino acid residues to release the TRH progenitor sequences. nih.govoup.com

Removal of Basic Residues: Carboxypeptidase E then removes the C-terminal basic residues from the cleaved peptides. oup.com

Amidation: The enzyme peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the conversion of the C-terminal glycine residue into an amide group, which is crucial for the biological activity of TRH. oup.com

Cyclization: Finally, the N-terminal glutamine residue is cyclized into a pyroglutamyl residue by glutaminyl cyclase. oup.com This cyclization protects the peptide from degradation by non-specific aminopeptidases. nih.gov

Following these processing steps, the mature this compound (pGlu-His-Pro-NH2) is formed. It is then transported down the axons of the hypothalamic neurons to the median eminence, where it is stored in vesicles awaiting release into the hypophyseal portal system to act on the anterior pituitary gland. nih.govnih.gov

Enzymatic Degradation of this compound

The biological actions of this compound are tightly regulated by its rapid degradation in the bloodstream and extracellular space. frontiersin.org This inactivation is primarily carried out by specific ectoenzymes.

Role of Thyroliberinase (TRH-degrading ectoenzyme)

Thyroliberinase, also known as TRH-degrading ectoenzyme (TRH-DE) or pyroglutamyl-peptidase II, is a key enzyme responsible for the inactivation of this compound. frontiersin.orgnih.gov It is a membrane-bound zinc metallopeptidase with a high degree of substrate specificity for TRH. frontiersin.orgexpasy.org

This enzyme hydrolyzes the peptide bond between the N-terminal pyroglutamyl residue and the adjacent histidine residue of this compound. nih.gov This single cleavage results in the formation of inactive metabolites, effectively terminating the hormonal signal. Thyroliberinase is found in various tissues, including the brain and the anterior pituitary, as well as in a soluble form in the serum, which is primarily responsible for the rapid degradation of circulating TRH. nih.govresearchgate.net The stability of TRH analogs in serum is often used as an indicator of their resistance to degradation by this enzyme. nih.gov

Pyroglutamyl Aminopeptidase (B13392206) II (PPII)

Pyroglutamyl Aminopeptidase II (PPII) is another name for the TRH-degrading ectoenzyme, Thyroliberinase. frontiersin.org It is crucial to distinguish it from Pyroglutamyl Aminopeptidase I (PPI), a cytosolic enzyme with broader substrate specificity. nih.gov PPII is a highly specific membrane-bound enzyme that plays a significant role in the extracellular inactivation of this compound in the brain. nih.gov Inhibition of PPII has been shown to increase the recovery of released TRH from brain slices, confirming its involvement in the termination of TRH's neuromodulatory actions. nih.gov As a zinc-dependent metallopeptidase, its activity can be influenced by factors such as dietary zinc levels.

Factors Influencing this compound Metabolism and Half-Life in Research Models

The metabolism and half-life of this compound are influenced by several factors, which have been studied in various research models. The inherent instability of the natural peptide has led to the development of more stable analogs for research and potential therapeutic use. nih.gov

One of the primary factors is the susceptibility to enzymatic degradation by Thyroliberinase (PPII), as discussed above. nih.govnih.gov The rapid cleavage of the pyroglutamyl-histidine bond results in a very short plasma half-life for intravenously administered this compound, estimated to be around 5 to 6.5 minutes in humans. nih.govdrugs.com

Several other factors can influence the metabolism and half-life of this compound:

Route of Administration: The method of delivery significantly impacts the observed half-life. For instance, in human studies, the half-life was longer after nasal and oral administration compared to intravenous injection, reflecting differences in absorption and first-pass metabolism. nih.gov

Structural Modifications: The development of this compound analogs with modifications to the peptide structure has been a key strategy to increase stability and prolong half-life. For example, analogs like Taltirelin (B1682926) have shown greater resistance to degradation compared to the native TRH. nih.gov

Physiological and Pathological Conditions: Factors that affect liver and kidney function, the primary sites of drug metabolism and excretion, can theoretically influence this compound's half-life. medicinenet.compatsnap.com

Presence of Inhibitors: Specific inhibitors of Thyroliberinase can significantly increase the half-life of this compound by preventing its degradation. nih.gov

Drug-Drug Interactions: Co-administration of other drugs could potentially alter the metabolism of this compound. For example, high doses of acetylsalicylic acid have been reported to inhibit the TSH response to this compound, suggesting a potential interaction. drugs.com

The table below summarizes key findings from research on factors influencing this compound's half-life.

FactorObservation in Research ModelsReference
Enzymatic Degradation Rapidly degraded by Thyroliberinase (TRH-DE) in serum and brain tissue. nih.govnih.gov
Route of Administration Half-life is approximately 6.5 minutes after intravenous administration in humans, but longer after nasal or oral administration. nih.gov
Structural Analogs Analogs like Taltirelin and Montirelin (B1676733) have been developed to have greater stability against enzymatic degradation. nih.gov
Enzyme Inhibition Specific inhibitors of Pyroglutamyl Peptidase II increase the recovery of TRH in brain slice studies. nih.gov

Analytical Methodologies for Protirelin Research

Quantification Techniques in Biological Samples for Research

Accurate quantification of Protirelin (B58367) in biological samples such as plasma, serum, or cell culture supernatants is critical for pharmacokinetic and pharmacodynamic studies. The choice of method often depends on the required sensitivity, specificity, sample volume, and throughput.

Radioimmunoassay (RIA) is a classic and highly sensitive in-vitro assay technique used to measure the concentration of antigens, like this compound, in biological fluids. asu.edurevvity.com The fundamental principle of RIA is competitive binding. revvity.com In this method, a known quantity of radioactively labeled this compound (tracer) competes with the unlabeled this compound present in the research sample for a limited number of binding sites on a specific anti-Protirelin antibody. revvity.com

As the concentration of unlabeled this compound in the sample increases, it displaces more of the radiolabeled tracer from the antibody binding sites. asu.edu After reaching equilibrium, the antibody-bound antigen is separated from the free, unbound antigen. The radioactivity of the antibody-bound fraction is then measured using a scintillation counter. revvity.com The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled this compound. revvity.com

RIA is noted for its exceptional sensitivity, capable of detecting analytes in the picogram range. revvity.com Historically, it has been a cornerstone for hormone measurement in endocrinology research. asu.edu While newer methods have emerged, RIA remains a relevant technique, particularly when high sensitivity is paramount for detecting the very low physiological concentrations of peptides like this compound. taylorandfrancis.com

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying peptides and proteins in biological fluids. nih.gov Like RIA, it is based on the highly specific interaction between an antigen and an antibody, but it utilizes an enzyme-based detection system instead of radioactivity. nih.gov

For this compound quantification, a competitive ELISA format is commonly employed. assaygenie.com In this setup, a microplate is coated with a capture antibody specific to this compound. The research sample containing unknown amounts of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound. The unlabeled this compound from the sample and the enzyme-labeled this compound compete for binding to the limited number of capture antibodies on the plate. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, which is converted by the enzyme into a colored product. The intensity of the color, measured by a microplate reader, is inversely proportional to the concentration of this compound in the sample. nih.gov

ELISA kits for human, mouse, and rat this compound are commercially available, offering a quantitative range typically from 0.1 to 1,000 ng/ml with a sensitivity of around 0.6 ng/ml. assaygenie.com This method is favored in many research laboratories due to its high throughput, relative ease of use, and avoidance of radioactive materials. nih.govmdpi.com

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Competitive binding with radiolabeled antigen revvity.comCompetitive binding with enzyme-labeled antigen nih.gov
Detection Scintillation counting of radioactivity revvity.comColorimetric or fluorescent signal measurement nih.govassaygenie.com
Sensitivity Very high (picogram range) revvity.comHigh (nanogram to picogram range) assaygenie.com
Key Advantage High sensitivity for low-concentration analytes taylorandfrancis.comHigh throughput, no radioactive waste nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. ethernet.edu.et For this compound analysis, Reverse-Phase HPLC (RP-HPLC) is the most common modality. nih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar aqueous-organic mixture. This compound is separated based on its hydrophobic interactions with the stationary phase. mdpi.com

The sample is injected into the HPLC system, and the components are separated as they pass through the column. The retention time—the time it takes for this compound to elute from the column—is a characteristic feature used for its identification under specific chromatographic conditions. nih.gov Quantification is achieved by a detector placed after the column, most commonly a UV detector, which measures the absorbance of the eluate at a specific wavelength. researchgate.net The peak area in the resulting chromatogram is directly proportional to the concentration of this compound in the sample. nih.gov

HPLC methods offer high resolution and reproducibility. nih.gov The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column type to achieve good separation of this compound from other components in the biological matrix. nih.gov HPLC is not only used for quantification but also serves as a crucial purification step for this compound from complex biological extracts before further analysis by other techniques like mass spectrometry. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. researchgate.net This hybrid technique has become a method of choice for the definitive identification and quantification of peptides like this compound in complex biological samples. researchgate.netbioanalysis-zone.com

After separation by an HPLC system, the eluent containing this compound is introduced into the ion source of the mass spectrometer, where the molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and detects them. For quantitative studies, tandem mass spectrometry (MS/MS) is often used in a mode called Selected Reaction Monitoring (SRM). researchgate.net In SRM, a specific precursor ion corresponding to this compound is selected, fragmented, and a specific product ion is monitored for detection. This process provides exceptional specificity, minimizing interference from other molecules in the matrix. researchgate.net

LC-MS methods for this compound have been developed with limits of detection in the femtomole range. researchgate.net The high specificity of LC-MS/MS allows for accurate quantification without the need for specific antibodies, and it can distinguish this compound from its metabolites or other closely related peptides. researchgate.netnih.gov

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation Principle Differential partitioning between mobile and stationary phases mdpi.comCombines HPLC separation with mass-based detection researchgate.net
Detection Method UV-Vis, Fluorescence, etc. researchgate.netmdpi.comMass analysis of ionized molecules (m/z) researchgate.net
Specificity Moderate to high, based on retention time nih.govVery high, based on mass-to-charge ratio and fragmentation patterns researchgate.net
Primary Application Quantification and purification nih.govresearchgate.netDefinitive identification and high-sensitivity quantification researchgate.netresearchgate.net

Purity and Stability Assessment in Research Preparations

Ensuring the purity and stability of this compound preparations is fundamental for the validity and reproducibility of research findings. Various analytical methods are employed to characterize the peptide and detect any impurities or degradation products.

Spectroscopic techniques are valuable tools for the analysis of pharmaceutical compounds, providing information about their chemical structure and concentration. ijrar.org They are non-destructive and can often be performed with minimal sample preparation.

UV Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. mu-varna.bg Many pharmaceutical compounds, including peptides containing aromatic amino acids, absorb light in the UV range. nih.gov For this compound, the presence of the histidine residue contributes to its UV absorbance. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijrar.org A UV spectrum, a plot of absorbance versus wavelength, can be used for qualitative identification, while the absorbance at the wavelength of maximum absorption (λmax) is used for quantitative purity assessment. mu-varna.bgresearchgate.net It is a simple, rapid, and cost-effective method for determining the concentration of pure this compound in solution and for monitoring its stability over time. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a unique "fingerprint" of a molecule by measuring the vibrations of its chemical bonds upon absorption of IR radiation. mdpi.com The resulting IR spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups and structural features within the molecule. youtube.com For a peptide like this compound, IR spectroscopy can confirm the presence of characteristic amide bonds and other functional groups. nih.gov The technique is highly specific and can be used to identify the compound and assess its purity by comparing its spectrum to that of a reference standard. nih.gov Attenuated Total Reflection (ATR)-FTIR is a common sampling technique that allows for the direct analysis of liquid or solid samples with little to no preparation. nih.gov Changes in the IR spectrum over time can indicate chemical degradation, making it a useful tool for stability studies. nih.govnih.gov

Chromatography-Based Purity Analysis

The purity of this compound is a critical quality attribute, and several chromatography-based techniques are employed to separate it from related substances, impurities, and degradation products. These methods leverage differences in physicochemical properties such as polarity, charge, and size.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and powerful technique for assessing the purity of this compound. prospecbio.com This method separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being a small peptide, is well-suited for this analysis. The purity is typically determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Purity levels greater than 98% are commonly reported for this compound batches used in research. prospecbio.com

Key parameters for an RP-HPLC method are optimized to achieve good resolution between this compound and its potential impurities.

ParameterTypical Conditions for Peptide AnalysisPurpose
Stationary Phase (Column) C18 or C8, 5 µm particle size, 150-250 mm length, 4.6 mm internal diameterProvides a hydrophobic surface for separation. C18 is standard for peptides.
Mobile Phase A gradient of two solvents: A) Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA) and B) Acetonitrile with the same agent.The gradient from a weaker (water) to a stronger (acetonitrile) solvent elutes compounds based on their hydrophobicity. TFA improves peak shape.
Flow Rate 1.0 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time.
Detection UV detector at 214-220 nmThe peptide bonds in this compound absorb UV light in this range, allowing for sensitive detection and quantification.
Temperature Room temperature or controlled (e.g., 25-40 °C)Temperature affects viscosity and separation efficiency; a controlled temperature ensures reproducibility.

Anion-Exchange Fast Protein Liquid Chromatography (FPLC)

Anion-exchange chromatography separates molecules based on their net negative charge at a specific pH. nih.gov The stationary phase consists of a resin with positively charged functional groups (e.g., DEAE - diethylaminoethyl). nih.govgoogle.com Molecules with a net negative charge bind to the resin. They are then eluted by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a technique used to separate proteins based on their molecular weight. bio-rad.comqiagen.com Samples are treated with sodium dodecyl sulfate (SDS), an anionic detergent that denatures proteins and coats them with a uniform negative charge. qiagen.com When subjected to an electric field in a polyacrylamide gel matrix, the SDS-coated molecules migrate towards the positive electrode, with smaller molecules moving faster through the gel pores than larger ones. qiagen.com

Given that this compound is a very small tripeptide with a molecular mass of approximately 362.4 Daltons, standard SDS-PAGE is not a suitable method for its direct purity analysis, as this technique is optimized for much larger molecules (typically >5 kDa). prospecbio.comqiagen.com However, SDS-PAGE could be relevant in a broader context, such as analyzing for the presence of high-molecular-weight protein or polypeptide contaminants in a bulk preparation of this compound or in formulations where this compound might be conjugated to a larger carrier molecule.

Accelerated Degradation Studies

Accelerated degradation, or forced degradation, studies are essential for understanding the intrinsic stability of this compound. pharmtech.combiopharminternational.com These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage, such as high temperature, humidity, light, and extreme pH levels. pharmaguideline.comnih.gov The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and establish that the chosen analytical methods (like RP-HPLC) are "stability-indicating," meaning they can separate the intact drug from its degradation products. pharmtech.comnih.gov

This compound is known to be rapidly cleaved and inactivated in serum by the specific enzyme thyroliberinase. nih.gov Forced degradation studies help to characterize its chemical stability outside of this biological context.

Stress ConditionTypical ParametersPotential Degradation Pathway for Peptides
Acid Hydrolysis 0.1 M to 1.0 M HCl, Room temperature or elevated (e.g., 60 °C) pharmaguideline.comHydrolysis of peptide bonds, particularly at aspartic acid residues.
Base Hydrolysis 0.1 M to 1.0 M NaOH, Room temperature pharmaguideline.comHydrolysis of peptide bonds, deamidation of glutamine/asparagine, racemization.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), Room temperatureOxidation of susceptible amino acid residues like histidine and proline.
Thermal Degradation Dry heat (e.g., >60 °C) or in solutionCan lead to various reactions including hydrolysis, oxidation, and aggregation.
Photolytic Degradation Exposure to UV and/or visible light (e.g., ICH Q1B conditions) pharmaguideline.comPhotodegradation of light-sensitive amino acids.

The results from these studies are crucial for developing stable formulations and defining appropriate storage conditions and shelf-life for this compound-containing products.

Sample Preparation Strategies for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, serum, or urine presents a significant challenge due to the presence of numerous interfering endogenous substances like proteins, salts, and lipids. semanticscholar.orgmdpi.com Effective sample preparation is therefore a critical first step to isolate this compound, remove interferences, and concentrate the analyte before instrumental analysis (e.g., by LC-MS/MS or radioimmunoassay). mdpi.comnih.gov

The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of this compound, and the requirements of the subsequent analytical method.

Protein Precipitation (PPT)

This is a straightforward and common method for removing the majority of proteins from plasma or serum samples. mdpi.comamericanpharmaceuticalreview.com A water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid like trichloroacetic acid is added to the sample. mdpi.comamericanpharmaceuticalreview.com This causes the proteins to denature and precipitate out of the solution. The sample is then centrifuged, and the supernatant containing this compound is collected for analysis. While fast and simple, this method may not remove all interferences and can lead to ion suppression in mass spectrometry.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of this compound into the organic layer. After mixing and separation of the layers, the organic solvent containing the analyte is evaporated and the residue is reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices. mdpi.com It utilizes a solid sorbent material packed into a cartridge or well plate. The sample is loaded onto the sorbent, which retains the analyte of interest. Interfering components are then washed away with a specific solvent. Finally, the retained this compound is eluted with a different solvent. Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of this compound. Research has shown that synthetic TRH can be quantitatively extracted from human plasma using methanol. nih.gov

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation and removal by precipitation with an organic solvent or acid. americanpharmaceuticalreview.comFast, simple, inexpensive.Non-selective, may leave other interferences, potential for analyte loss through co-precipitation.
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Good for removing non-soluble interferences, can provide a clean extract.Can be labor-intensive, requires significant volumes of organic solvents, potential for emulsion formation.
Solid-Phase Extraction Analyte is retained on a solid sorbent while interferences are washed away. americanpharmaceuticalreview.comHigh recovery, high concentration factor, high selectivity, easily automated.More expensive than PPT or LLE, requires method development to optimize sorbent and solvents.

Broader Physiological and Evolutionary Perspectives of Protirelin

Protirelin (B58367) in Non-Endocrine Physiological Regulation in Research Models

In research settings, this compound has been shown to modulate a wide array of physiological functions independent of its endocrine role. These functions include metabolic regulation, cardiovascular and autonomic nervous system modulation, and influence over circadian rhythms.

Cardiovascular System Modulation in Research Models

Research suggests that this compound can influence the cardiovascular system. seneweb.com Studies in experimental models have indicated that this compound administration may lead to an increase in heart rate and blood pressure. corepeptides.commdpi.com One study noted a 19% increase in heart rate and a 7% increase in blood pressure in animal models. corepeptides.com These effects are thought to involve both the inhibition of parasympathetic nerve activity to the heart and the activation of the sympathetic nervous system, including the release of catecholamines from the adrenal glands. corepeptides.com This suggests that this compound may be a candidate for exploring the mechanisms underlying cardiovascular regulation. seneweb.com

Autonomic Nervous System Influence

This compound exerts a notable influence on the autonomic nervous system. corepeptides.com It is believed to modulate both sympathetic and parasympathetic signaling in a region-specific manner within the brain, particularly in the preoptic and hypothalamic nuclei. corepeptides.com The cardiovascular effects of this compound, such as increased heart rate and blood pressure, are considered to be mediated by its actions on the autonomic nervous system. corepeptides.com This includes a partial inhibition of parasympathetic nerves that regulate the cardiovascular system and an activation of the sympathetic nervous system. corepeptides.com Furthermore, this compound may influence the release of catecholamines, which can impact both the autonomic nervous system and behavioral states. 105.rs

Circadian Rhythms and Adaptive Responses

This compound is theorized to play a role in modulating circadian rhythms and adaptive responses to various physiological and environmental conditions. tntmagazine.com The molecular clock, a negative feedback loop of protein production and decay that occurs every 24 hours, governs these rhythms. rpi.edu Research suggests that hypothalamic TRH neurons are an interface between thyroid hormone feedback, nutritional status, and the influences of circadian rhythms. frontiersin.org this compound's potential to modulate arousal and vigilance may be part of its role in adaptive responses to stress. tntmagazine.com It has been observed to induce arousal from hibernation in certain animal models, further supporting its role in state-dependent central nervous system modulation. corepeptides.com

Evolutionary Conservation and Diverse Roles Across Species

This compound is an evolutionarily ancient neuropeptide, with its origins tracing back to before the divergence of protostomes and deuterostomes. medchemexpress.commedchemexpress.comtargetmol.com This deep evolutionary history underscores its fundamental and conserved roles in animal physiology.

Protostome and Deuterostome Lineage Research

This compound, or TRH, is considered a highly conserved neuropeptide. medchemexpress.com Research indicates that its ancestral function may have been related to the control of postembryonic growth and reproduction. medchemexpress.commedchemexpress.com The two major branches of the animal kingdom are the Protostomia and the Deuterostomia, distinguished by their embryonic development. nih.gov Deuterostomes include chordates (including all vertebrates), hemichordates, and echinoderms. oist.jp

The presence of TRH-like peptides and their receptors across this wide phylogenetic spectrum speaks to their ancient origin. medchemexpress.commedchemexpress.com For instance, research on the nematode Caenorhabditis elegans, a protostome, has revealed an evolutionarily conserved TRH neuropeptide pathway that regulates growth. targetmol.com In vertebrates, the TRH system has diversified. For example, in chickens (a deuterostome), two functional TRH receptors, TRHR1 and TRHR3, have been identified and are expressed in various tissues, suggesting diverse physiological roles. researchgate.net The TRH receptor subtype TRH-R2 is thought to have been lost during the evolution of birds and many mammals. researchgate.net The conservation of the TRH signaling system across such a vast evolutionary distance highlights its critical and multifaceted functions in biology.

Ancestral Functions in Growth and Reproduction

This compound, known chemically as thyrotropin-releasing hormone (TRH), is a molecule with a deep evolutionary history, predating the divergence of protostomes and deuterostomes over 700 million years ago. nih.govtargetmol.compnas.org Its highly conserved structure across vertebrates points to significant evolutionary pressure to maintain its function. pnas.org However, its primary role has shifted throughout evolution. Research suggests that its ancestral functions were fundamentally linked to the regulation of postembryonic growth and reproduction, a role that is still evident in many non-mammalian species today. nih.govpnas.orgtargetmol.com

Evidence from invertebrate model organisms has been crucial in elucidating these ancient roles. Studies on the nematode Caenorhabditis elegans, a protostome, have identified a TRH-like neuropeptide system. nih.govpnas.org Genetic manipulation, such as using CRISPR/Cas9, has shown that these TRH-like peptides are necessary for normal body size. nih.gov Mutants with deficient TRH signaling exhibit stunted growth and a reduction in the number of offspring, directly linking this system to both somatic growth and reproductive success. nih.govpnas.org This suggests that the primordial function of the TRH system was to control these fundamental life processes. nih.govfrontiersin.org

This ancestral connection to development is also observed in early deuterostomes. In sea urchins, for instance, neurosecretory cells that produce a TRH-type neuropeptide are present during the larval stages, playing a role in controlling metamorphosis and settlement. frontiersin.org

Table 1: Research Findings on Ancestral Functions of TRH-like Peptides in C. elegans

Genetic Target Experimental Approach Observed Effect on Growth Observed Effect on Reproduction Reference
trh-1 (TRH precursor gene) CRISPR/Cas9 mutagenesis Reduced body size Reduced number of offspring nih.govpnas.org

In vertebrates, the function of this compound has diversified. While it is best known for its role in stimulating the release of thyroid-stimulating hormone (TSH) in mammals, this appears to be a more recently evolved function. pnas.orgbritannica.com In many non-mammalian vertebrates, such as fish and amphibians, this compound has little to no effect on TSH production. pnas.org Instead, it acts as a potent stimulator for the secretion of other crucial hormones like growth hormone (GH) and prolactin (PRL). pnas.org This function aligns more closely with the proposed ancestral role of regulating growth. The general endocrine function of thyroid hormones in lower vertebrates is broadly concerned with growth, development, and reproduction. oup.comoup.com

Amphibian metamorphosis is a classic example of a developmental process under thyroid control. louisville.edunih.gov This dramatic transformation from a larval to an adult form is a prerequisite for reproductive maturity and is fundamentally a process of growth and radical redevelopment. louisville.eduvliz.be While other hormones may be the primary inducers of TSH in these animals, the entire axis, to which this compound belongs, is essential for orchestrating these events. pnas.orglouisville.edu

Table 2: Evolutionary Divergence of Primary this compound (TRH) Function

Animal Group Primary Function Key Hormones Released Associated Process Reference
Invertebrates (e.g., C. elegans) Growth and Reproduction Regulation TRH-like peptides Postembryonic growth, reproduction nih.govpnas.org
Fish & Amphibians Growth and Development Growth Hormone (GH), Prolactin (PRL) Somatic growth, metamorphosis pnas.org

| Mammals | Thyroid Axis Regulation | Thyroid-Stimulating Hormone (TSH), Prolactin (PRL) | Metabolism, thermogenesis, growth | pnas.orgbritannica.compatsnap.com |

This evolutionary journey indicates that this compound's role as the primary regulator of the hypothalamic-pituitary-thyroid axis in mammals is a specialized adaptation. The more ancient and broadly conserved functions across the animal kingdom are tied directly to the fundamental processes of growth, development, and reproduction. nih.govoup.com

Future Directions and Emerging Research Avenues for Protirelin

Exploration of Novel Protirelin-Related Compounds with Differentiated Receptor Selectivity

The therapeutic potential of This compound (B58367) (thyrotropin-releasing hormone, TRH) has spurred research into novel analogs with improved properties. tandfonline.com While this compound has demonstrated a wide range of effects on the central nervous system (CNS), its clinical application is hampered by a short plasma half-life, poor permeability across the blood-brain barrier, and endocrine-related side effects. tandfonline.comtandfonline.com Consequently, the development of metabolically stable and selective TRH analogs is a key area of investigation. tandfonline.com

Researchers have synthesized various analogs with the aim of separating the desired CNS effects from the hormonal activities. nih.gov One such analog, taltirelin (B1682926), exhibits a higher affinity for TRH receptors in the brain compared to the pituitary gland, thereby reducing endocrine effects. mdpi.com It is also more resistant to enzymatic degradation. mdpi.com Other analogs like rovatirelin (B610565) have been developed to have even greater brain penetration than taltirelin. nih.gov

Some novel thioamide analogues of TRH, such as [Nva2, Prot3] TRH and [Nle2, Prot3] TRH, have been synthesized. nih.gov Interestingly, these compounds did not bind to pituitary or brain TRH receptors and showed no TSH-releasing activity, but they did have significant effects on the CNS, such as altering sleeping time and breathing frequency. nih.gov This suggests that it is possible to dissociate the endocrine and CNS effects of this compound analogs. nih.gov Other analogs in various stages of development include posatirelin, NP-647, DN-1417, and JAK-4D. researchgate.net The development of prodrugs, such as esters of pGlu-Glu-ProNH2, is another strategy being explored to enhance metabolic stability and brain penetration. researchgate.net

Q & A

Q. What experimental methodologies are recommended to investigate Protirelin's mechanism in stimulating TSH release?

this compound (TRH) activates TRH receptors on pituitary thyrotrophs, triggering TSH release. To study this:

  • Use receptor binding assays (e.g., radioligand displacement) to quantify TRH receptor affinity .
  • Employ in vivo models (e.g., rats) with serum TSH measurements via ELISA before/after this compound administration .
  • Validate receptor specificity using antagonists (e.g., chlordiazepoxide) to block TRH receptors .
  • Include dose-response curves (e.g., 1–20 mg/kg in rats) to assess potency thresholds .

Q. How should researchers design studies to evaluate this compound's dose-dependent effects on thermoregulation?

this compound induces transient hyperthermia in rodents via thyroid hormone pathways. Key considerations:

  • Animal models : Use male Wistar rats (200–250 g) with controlled ambient temperature (24±1°C) to minimize environmental variability .
  • Dosage ranges : Test 1–20 mg/kg intraperitoneally; include saline controls and thyroidectomized cohorts to isolate thyroid-dependent effects .
  • Measurement : Record rectal temperature at standardized intervals (e.g., pre-injection and every 15–30 minutes post-injection) using calibrated thermistors .

Q. What are the best practices for assessing this compound's stability in vitro?

this compound’s peptide structure (Pyroglutamyl-Histidyl-Prolineamide) requires specific handling:

  • Storage : Lyophilized powder at -20°C; reconstituted solutions in H₂O (50 mg/mL) at -80°C for ≤1 year .
  • Solubility : Verify via HPLC or mass spectrometry after sonication to prevent aggregation .
  • Degradation assays : Incubate at physiological pH/temperature and quantify intact this compound over time using UV-spectroscopy or LC-MS .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuromodulatory effects be reconciled?

Some studies report this compound inhibits neuronal Na⁺ channels, while others emphasize TSH-centric actions. Methodological strategies:

  • Tissue specificity : Compare effects in pituitary vs. septal neurons using patch-clamp electrophysiology .
  • Metabolite analysis : Test TRH-OH (this compound’s metabolite) for Na⁺ channel modulation to clarify if observed effects are direct or metabolite-mediated .
  • Gene knockout models : Use TRH receptor-deficient mice to isolate receptor-dependent vs. -independent pathways .

Q. What statistical approaches are optimal for analyzing this compound's dual role in TSH release and hyperthermia?

  • Multivariate ANOVA : Account for covariates like baseline thyroid hormone levels and ambient temperature .
  • Post-hoc tests (e.g., Tukey’s HSD): Compare dose groups and surgical cohorts (thyroidectomy vs. sham) .
  • Correlation analysis : Link serum TSH levels with temperature changes to identify causal relationships .

Q. How can researchers optimize in vitro models to study this compound’s extrapituitary effects?

  • Cell lines : Use primary neuronal cultures or immortalized cell lines (e.g., GH3 pituitary cells) with TRH receptor overexpression .
  • Functional assays : Measure intracellular Ca²⁺ flux (via Fura-2 imaging) or cAMP production to quantify receptor activation .
  • Transcriptomics : Perform RNA-seq to identify non-canonical pathways (e.g., prolactin or neuropeptide regulation) .

Data Contradiction Analysis

Q. Why do some studies report this compound-induced hyperthermia while others show no effect?

Discrepancies arise from:

  • Thyroid status : Thyroidectomized rats lack this compound’s thermogenic response, confirming thyroid hormone dependence .
  • Dose timing : Transient effects (peaking at 30–60 minutes) may be missed with infrequent sampling .
  • Species differences : Rodent vs. human TRH receptor isoforms may exhibit divergent signaling .

Methodological Tables

Parameter Recommendation Reference
This compound dosage (rats)1–20 mg/kg (intraperitoneal)
Stability (lyophilized)-20°C for ≤3 years
Key receptor targetTRH receptor (GPCR, pituitary/neuronal)
Hyperthermia threshold≥5 mg/kg in intact rats

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